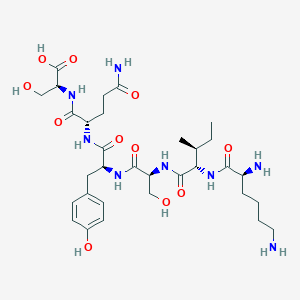
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine is a polypeptide compound composed of six amino acids: lysine, isoleucine, serine, tyrosine, glutamine, and serine. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including cellular signaling, enzyme activity regulation, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can be achieved through both solid-phase and liquid-phase peptide synthesis methods. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers that streamline the process of solid-phase synthesis. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. Additionally, biotechnological methods such as recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Plays a role in understanding protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways and targets depend on the biological context in which the peptide is studied .
Comparison with Similar Compounds
Similar Compounds
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl .
- Semaglutide : A polypeptide used for treating type 2 diabetes .
Uniqueness
L-Lysyl-L-isoleucyl-L-seryl-L-tyrosyl-L-glutaminyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and participate in specific biological processes .
Properties
CAS No. |
174639-59-9 |
|---|---|
Molecular Formula |
C32H52N8O11 |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H52N8O11/c1-3-17(2)26(40-27(45)20(34)6-4-5-13-33)31(49)38-23(15-41)30(48)37-22(14-18-7-9-19(43)10-8-18)29(47)36-21(11-12-25(35)44)28(46)39-24(16-42)32(50)51/h7-10,17,20-24,26,41-43H,3-6,11-16,33-34H2,1-2H3,(H2,35,44)(H,36,47)(H,37,48)(H,38,49)(H,39,46)(H,40,45)(H,50,51)/t17-,20-,21-,22-,23-,24-,26-/m0/s1 |
InChI Key |
NJDCUGVCTFICGK-OINKWOPSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















